molecular formula C15H10F3N3OS B2576551 2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863593-89-9

2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No. B2576551
CAS RN: 863593-89-9
M. Wt: 337.32
InChI Key: AUHPUGVMQGHLPZ-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen (N). It also contains a thiazolopyridine moiety, which is a type of heterocyclic compound. The trifluoro groups (-CF3) are known for their high electronegativity and can significantly influence the compound’s chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acetamide group, the thiazolopyridine ring, and the trifluoro groups. These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

As an acetamide derivative, this compound could potentially undergo various chemical reactions, such as hydrolysis, reduction, and reactions at the carbonyl group. The thiazolopyridine ring might also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro groups would likely increase the compound’s overall electronegativity, while the presence of the nitrogen in the acetamide group and the thiazolopyridine ring could allow for hydrogen bonding .

Scientific Research Applications

Chemical Synthesis and Reagent Development

Research has focused on the development of new chemical synthesis methods and the identification of novel reagents for fluorination and other modifications of organic compounds. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound with a somewhat similar structure, has been explored as a new site-selective electrophilic fluorinating agent, illustrating the innovative approaches to fluorination in organic chemistry (Banks et al., 1996).

Antiproliferative and Antimicrobial Activities

There is significant interest in the synthesis and evaluation of pyridine and thiazole derivatives for their potential antiproliferative and antimicrobial activities. For example, new functionalized pyridine-linked thiazole derivatives have shown promising anticancer activity against various cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Alqahtani & Bayazeed, 2020). Similarly, heterocycles incorporating antipyrine moieties have been investigated for their antimicrobial properties, offering insights into the design of new antimicrobial agents (Bondock et al., 2008).

Insecticidal Assessments

The exploration of heterocycles for insecticidal activity against agricultural pests, such as the cotton leafworm, has been an area of active research. New compounds incorporating a thiadiazole moiety have been synthesized and evaluated for their potential as insecticidal agents, demonstrating the application of chemical synthesis in addressing agricultural challenges (Fadda et al., 2017).

Antioxidant and Antitumor Evaluations

The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antioxidant and antitumor activities represent another dimension of research, where the therapeutic potential of such compounds is assessed in the context of cancer treatment and prevention of oxidative stress-related diseases (Hamama et al., 2013).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be conducted to better understand its physical and chemical properties, reactivity, and safety profile .

properties

IUPAC Name

2,2,2-trifluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3OS/c1-8-4-5-9(7-11(8)21-14(22)15(16,17)18)12-20-10-3-2-6-19-13(10)23-12/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHPUGVMQGHLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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